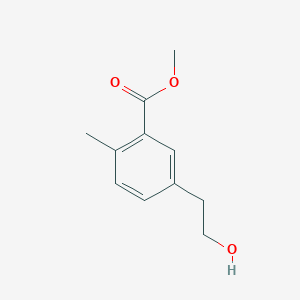

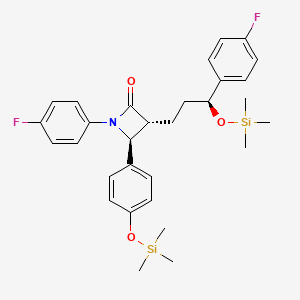

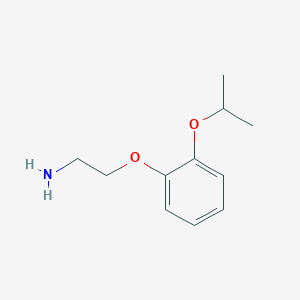

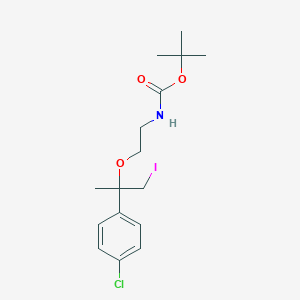

![molecular formula C8H9N3 B3120820 1-Ethyl-1H-imidazo[4,5-b]pyridine CAS No. 273756-99-3](/img/structure/B3120820.png)

1-Ethyl-1H-imidazo[4,5-b]pyridine

Vue d'ensemble

Description

1-Ethyl-1H-imidazo[4,5-b]pyridine is a potent non-nucleotide STING agonist . It is an adjuvant that induces the type I interferon (IFN-I) response and proinflammatory cytokine production by activating STING .

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine has been a subject of intense research for numerous decades . A large number of transformations are now available to conveniently access imidazo[1,5-a]pyridine from readily available starting materials . The synthesis involves cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions .Molecular Structure Analysis

The molecular structure of 1-Ethyl-1H-imidazo[4,5-b]pyridine is established based on NMR spectroscopic data .Chemical Reactions Analysis

Imidazo[1,5-a]pyridine is a significant structural component of a large number of agrochemicals and pharmaceuticals . They have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .Physical And Chemical Properties Analysis

1-Ethyl-1H-imidazo[4,5-b]pyridine is a liquid at room temperature . It is stored sealed in dry conditions at 2-8°C .Applications De Recherche Scientifique

GABA A Receptor Positive Allosteric Modulators

The structural resemblance between the fused imidazopyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . They are known to play a crucial role in numerous disease conditions. The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential .

Proton Pump Inhibitors

Proton pump inhibitors were also found in this chemical group . These are a type of drug used to reduce the production of stomach acid, which can help treat conditions like acid reflux.

Aromatase Inhibitors

Aromatase inhibitors are another class of drugs found in this group . These are drugs that reduce the production of estrogen in the body, and they’re often used in the treatment of hormone-receptor-positive breast cancer.

Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)

NSAIDs were also found in this chemical group . These are drugs that reduce inflammation and pain in the body.

Anti-Cancer Drugs

Imidazopyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells . This makes them potentially useful in the development of new anti-cancer drugs.

Treatment of Proteus Syndrome

Compounds such as ralimetinib and miransertib, which are derivatives of imidazo[4,5-b]pyridine, are investigational drugs for the treatment of Proteus syndrome .

Treatment of Migraines

Rimegepant and telcagepant are examples of imidazo[4,5-b]pyridine derivatives that have been developed for the treatment of migraines .

Use in Optoelectronic Devices and Sensors

This class of aromatic heterocycles has great potential in several research areas, from materials science to the pharmaceutical field . In recent years, many promising innovations have been reported in different technological applications, such as optoelectronic devices and sensors .

Mécanisme D'action

Target of Action

Imidazo[4,5-b]pyridine derivatives have been known to interact with various targets such as gaba a receptors , IKK-ɛ and TBK1 , and have shown activity against certain cancer cells .

Mode of Action

It’s known that imidazo[4,5-b]pyridine derivatives can activate nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation . This suggests that 1-Ethyl-1H-imidazo[4,5-b]pyridine might interact with its targets in a similar manner.

Biochemical Pathways

The activation of nf-kappab suggests that it may influence pathways related to inflammation and immune response .

Pharmacokinetics

The design and synthesis of bioisosteres, such as imidazo[4,5-b]pyridine derivatives, generally aim to improve selectivity, pharmacokinetics, and metabolic stability .

Result of Action

Some imidazo[4,5-b]pyridine derivatives have shown moderate activity against certain cancer cells , suggesting that 1-Ethyl-1H-imidazo[4,5-b]pyridine might have similar effects.

Safety and Hazards

Orientations Futures

The structural resemblance between the fused imidazo[4,5-b]pyridine heterocyclic ring system and purines has prompted biological investigations to assess their potential therapeutic significance . They are known to play a crucial role in numerous disease conditions . The discovery of their first bioactivity as GABA A receptor positive allosteric modulators divulged their medicinal potential . Proton pump inhibitors, aromatase inhibitors, and NSAIDs were also found in this chemical group . Imidazo[4,5-b]pyridines have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc . The collective results of biochemical and biophysical properties foregrounded their medicinal significance in central nervous system, digestive system, cancer, inflammation, etc . In recent years, new preparative methods for the synthesis of imidazo[4,5-b]pyridines using various catalysts have been described .

Propriétés

IUPAC Name |

1-ethylimidazo[4,5-b]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c1-2-11-6-10-8-7(11)4-3-5-9-8/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDQBZQRENYYJCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=NC2=C1C=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Ethyl-1H-imidazo[4,5-b]pyridine | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

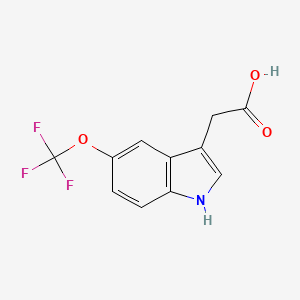

![Thieno[2,3-d]pyridazine](/img/structure/B3120762.png)